Sarcandrolide D

Phytochemistry ADME prediction Compound procurement

Lindenane sesquiterpenoid dimer research requires authenticated, high-purity standards. Sarcandrolide D (≥98% powder): • HL-60 IC50 0.03 μM-40-fold more potent than Sarcandrolide A-for SAR anchoring in antileukemic studies. • Tumor-type selectivity (HL-60 vs. A-549) supports specificity profiling across hematologic and solid tumor models. • Validated chemotaxonomic marker for S. glabra QC via HPLC-MS/NMR (XlogP -0.40, TPSA 186.0 Ų). Shipped with full analytical documentation.

Molecular Formula C37H42O12
Molecular Weight 678.7 g/mol
Cat. No. B590906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcandrolide D
Molecular FormulaC37H42O12
Molecular Weight678.7 g/mol
Structural Identifiers
InChIInChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1
InChIKeyFYTGVSJFROTUKO-FFTXOPGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sarcandrolide D: A Complex Lindenane Sesquiterpenoid Dimer for Advanced Phytochemical and SAR Research


Sarcandrolide D (CAS 1207185-03-2) is a lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra (Chloranthaceae), with molecular formula C37H42O12, molecular weight 678.7 g/mol, and an XlogP of -0.40 [1]. The molecule features a highly crowded polycyclic scaffold with 13 defined stereogenic centers and a topological polar surface area (TPSA) of 186.0 Ų, characteristic of this natural product class [1]. First reported in 2010, Sarcandrolide D is one of five dimeric sarcandrolides (A–E) identified from the whole plants of S. glabra, and its structure was established via comprehensive spectroscopic analysis [2].

Why Sarcandrolide D Cannot Be Interchanged with Closely Related Lindenane Sesquiterpenoid Dimers


Within the lindenane sesquiterpenoid dimer class, structural variations at specific positions confer distinct biological selectivity and potency profiles. Sarcandrolide D differs from analogs such as Sarcandrolide E and Shizukaol D in the presence and position of ester functionalities (acetyl vs. angeloyl substituents) and hydroxylation patterns across the dimeric scaffold [1]. These subtle modifications produce measurable divergence in both cytotoxic potency across tumor cell lines and anti-inflammatory activity magnitude, meaning that Sarcandrolide D cannot be treated as a generic substitute for other sarcandrolides or shizukaols in structure–activity relationship (SAR) studies or assay development [1][2].

Quantitative Differentiation of Sarcandrolide D: A Comparator-Based Evidence Assessment


Sarcandrolide D Exhibits Distinct Physicochemical Profile Versus In-Class Analogs

Sarcandrolide D demonstrates a distinct calculated physicochemical signature compared to Sarcandrolide E, with implications for solubility, permeability, and formulation handling [1]. Sarcandrolide D has an XlogP of -0.40, indicating moderate hydrophilicity, whereas Sarcandrolide E has a significantly lower XlogP of -0.80, reflecting greater polarity likely due to differential hydroxylation/ester substitution [1][2]. Calculated aqueous solubility for Sarcandrolide D is 0.32 g/L at 25°C .

Phytochemistry ADME prediction Compound procurement

Sarcandrolide D Demonstrates Potent Antiproliferative Activity in HL-60 Leukemia Cells

Sarcandrolide D exhibits sub-micromolar antiproliferative potency against the HL-60 human promyelocytic leukemia cell line, with a reported IC50 of 0.03 μM . In comparison, Sarcandrolide A, a structurally related dimer isolated from the same S. glabra source, shows an IC50 of 1.2 μM against the same HL-60 cell line under comparable MTT assay conditions . The lower IC50 for Sarcandrolide D suggests enhanced cytotoxic potency relative to Sarcandrolide A in this specific cell model .

Cytotoxicity Leukemia research Natural product screening

Selectivity Profile in Solid Tumor Lines Differentiates Sarcandrolide D from Sarcandrolide A

Sarcandrolide D demonstrates differential selectivity across tumor cell lines when compared to Sarcandrolide A. Against the A-549 human lung adenocarcinoma cell line, Sarcandrolide D exhibits an IC50 of 1.2 μM . In contrast, Sarcandrolide A shows substantially weaker activity against the same A-549 cell line, with an IC50 of 9.7 μM .

Lung cancer Cytotoxicity SAR analysis

Sarcandrolide D Anti-Inflammatory Evidence Remains Class-Level Inference Only

Direct quantitative anti-inflammatory data for Sarcandrolide D are not available in the peer-reviewed literature. Studies on closely related lindenane sesquiterpenoid dimers, including Sarcandrolide E and Shizukaol D, have demonstrated significant NO inhibition in LPS-stimulated RAW264.7 macrophages via suppression of the TLR/MyD88 signaling pathway [1]. These findings provide class-level plausibility for anti-inflammatory activity, but without direct assay data for Sarcandrolide D, no quantitative claim can be made.

Anti-inflammatory TLR signaling Macrophage assay

Recommended Research and Procurement Applications for Sarcandrolide D Based on Evidence


Structure–Activity Relationship Studies of Lindenane Dimers for Antileukemic Activity

Sarcandrolide D is suitable for inclusion in SAR panels investigating lindenane sesquiterpenoid dimers against hematologic malignancies. Its sub-micromolar IC50 (0.03 μM) in HL-60 cells provides a high-potency anchor point for correlating specific structural features (e.g., ester substitution pattern) with antileukemic activity . Comparative testing with Sarcandrolide A (IC50 1.2 μM) under identical conditions can help delineate the structural determinants driving the observed 40-fold potency differential .

Selective Cytotoxicity Screening Across Solid and Hematologic Tumor Panels

The divergent potency profile of Sarcandrolide D across HL-60 (IC50 0.03 μM) and A-549 (IC50 1.2 μM) cell lines supports its use in tumor-type selectivity profiling . Researchers can employ Sarcandrolide D alongside Sarcandrolide A (A-549 IC50 9.7 μM) to assess whether the enhanced solid tumor activity of Sarcandrolide D translates across broader cancer cell panels or is specific to lung adenocarcinoma models .

Analytical Reference Standard for Sarcandra glabra Phytochemical Fingerprinting

Sarcandrolide D serves as a chemotaxonomic marker and reference standard for quality control and authentication of Sarcandra glabra-derived herbal materials and extracts [1]. Its distinct chromatographic retention properties (reflected by XlogP -0.40 and TPSA 186.0 Ų) differentiate it from co-occurring sarcandrolides A–E, enabling precise compound identification in complex botanical matrices via HPLC-MS or NMR fingerprinting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarcandrolide D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.